molecular formula C12H16INO2 B269315 N-butyl-3-iodo-4-methoxybenzamide

N-butyl-3-iodo-4-methoxybenzamide

Cat. No. B269315
M. Wt: 333.16 g/mol
InChI Key: ZCNQKQJPTUQRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-iodo-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known by its chemical formula, C12H16INO2, and is commonly referred to as BIMB.

Mechanism of Action

The mechanism of action of N-butyl-3-iodo-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes or signaling pathways that are involved in cell growth and proliferation. BIMB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. BIMB has also been shown to activate the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-butyl-3-iodo-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of gene expression. BIMB has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-3-iodo-4-methoxybenzamide in lab experiments is its high potency and selectivity for specific targets, such as HDAC and PKC. This allows researchers to study the effects of BIMB on specific pathways or cellular processes with a high degree of precision. However, one limitation of using BIMB is its relatively complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are many potential future directions for research on N-butyl-3-iodo-4-methoxybenzamide. One area of interest is the development of new drugs based on the structure of BIMB, with improved efficacy and safety profiles. Another area of interest is the study of the effects of BIMB on specific cellular pathways and processes, such as the regulation of gene expression and the modulation of the immune system. Additionally, the neuroprotective effects of BIMB make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N-butyl-3-iodo-4-methoxybenzamide involves the reaction of 3-iodo-4-methoxybenzoic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and results in the formation of N-butyl-3-iodo-4-methoxybenzamide as a white crystalline solid.

Scientific Research Applications

N-butyl-3-iodo-4-methoxybenzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and drug discovery. In cancer research, BIMB has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer. In neuroscience, BIMB has been studied for its potential as a neuroprotective agent and for its effects on memory and learning. In drug discovery, BIMB has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

N-butyl-3-iodo-4-methoxybenzamide

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

N-butyl-3-iodo-4-methoxybenzamide

InChI

InChI=1S/C12H16INO2/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

ZCNQKQJPTUQRBU-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)I

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.